molecular formula C12H8ClN5 B4497670 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine

2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B4497670
M. Wt: 257.68 g/mol
InChI Key: CTVDDXOOCKAWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the class of triazolopyrazines, which are heterocyclic compounds known for their diverse biological activities and applications in drug discovery . The core 1,2,4-triazole ring fused with a pyrazine is a privileged structure in the design of bioactive molecules. Compounds with this scaffold have been investigated for their potential as potent inhibitors of various enzymes and receptors . For instance, related triazolopyrazine derivatives have shown promise as c-Met kinase inhibitors (e.g., the clinical candidate Savolitinib) and as GABA A receptor allosteric modulators , highlighting the therapeutic potential of this chemical class . Furthermore, the structural motif of an azole (triazole) fused to an azine (pyrazine) is frequently explored in the development of novel antifungal agents , as these hybrids can target key pathways such as ergosterol biosynthesis . The presence of the 4-chlorophenyl substituent and the pyrazine ring offers potential for further synthetic modification, making this compound a valuable chemical intermediate for generating libraries of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the synthesis of more complex molecular architectures for probing biological mechanisms or developing new diagnostic probes and materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN5/c13-9-3-1-8(2-4-9)11-16-12(18-17-11)10-7-14-5-6-15-10/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVDDXOOCKAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with pyrazine-2-carboxylic acid under acidic conditions to form the desired triazole-pyrazine compound . The reaction conditions often include the use of a strong acid like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Features :

  • The compound adopts a near-planar conformation, with pyrazine and triazole rings forming dihedral angles ≤5.57° .
  • Intermolecular N–H⋯N hydrogen bonds and π–π stacking interactions stabilize its 3D supramolecular network .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (triazole, pyrazine, or chlorophenyl groups) and are compared based on coordination behavior, applications, and biological activity.

Compound Molecular Formula Key Substituents Coordination/Applications References
Target Compound C₁₂H₈ClN₅ 4-Chlorophenyl, pyrazine, triazole Forms 2D/3D Mn(II) complexes; antiferromagnetic coupling .
N-Benzyl-2-{[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₇H₁₅ClN₄OS 4-Chlorophenyl, triazole, sulfanyl, benzyl Inhibits choline kinase-α (CK37); potential anticancer activity .
5-(4-Chlorophenyl)-3-(2-thienyl)-2-pyrazoline C₁₃H₁₀ClN₃S 4-Chlorophenyl, thienyl, pyrazoline Precursor for 1-[(aryl)thioacetyl] derivatives; versatile synthesis for antimicrobial agents .
2-(5-((3,4-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine C₁₅H₁₃Cl₂N₅S Dichlorobenzyl, triazole, thioether, pyrazine Structural analogue with thioether linker; potential for altered metal coordination .
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one C₈H₇N₅O₂ 4-Hydroxyphenyl, triazole, amino Forms metal triazolates; used in catalysis or bioinorganic chemistry .

Biological Activity

2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

  • Molecular Formula : C14H10ClN7
  • Molecular Weight : 311.73 g/mol
  • CAS Number : 1164552-75-3

Research indicates that compounds containing the triazole and pyrazine moieties exhibit various biological activities, including:

  • Inhibition of Protein Kinases : Notably, compounds similar to this compound have shown significant inhibition of c-Met protein kinase, which is implicated in cancer progression and metastasis .
  • GABA Modulation : Some derivatives have been reported to act as allosteric modulators of GABA receptors, suggesting potential applications in neurological disorders .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties:

  • In Vitro Studies : The compound has shown significant antiproliferative effects against several cancer cell lines, including HeLa and HCT116. The IC50 values indicate effective inhibition of cell growth, suggesting its potential as an anticancer agent .
Cell LineIC50 (µM)
HeLa0.36
HCT1161.8
A375Not specified

Enzyme Inhibition

The compound's ability to inhibit specific enzymes linked to disease pathways has also been investigated:

  • Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have shown selective inhibition of CDK2 and CDK9, which are crucial for cell cycle regulation .

Case Studies

  • Case Study on c-Met Inhibition : A study highlighted the efficacy of triazole derivatives in inhibiting c-Met activity in vitro and in vivo. The findings suggest that modifications to the triazole ring can enhance potency and selectivity against cancer cells expressing high levels of c-Met .
  • Neuroprotective Effects : Research into the neuroprotective potential of triazole derivatives indicates that they may reduce neuronal apoptosis through modulation of GABAergic signaling pathways. This opens avenues for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazine derivatives and 4-chlorophenyl-substituted triazole precursors. Key steps include:

  • Use of hydrazine hydrate or substituted hydrazines for triazole ring formation .
  • Solvent selection (e.g., ethanol or dioxane) to enhance cyclization efficiency .
  • Catalytic bases (e.g., KOH) to promote deprotonation and intermediate stabilization .
  • Yield optimization strategies:
  • Temperature control (70–90°C for 6–12 hours) .
  • Stoichiometric adjustments (1:1.2 molar ratio of pyrazine to triazole precursors) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions and aromaticity .
  • FT-IR for detecting N–H stretching (3100–3300 cm⁻¹) and C=N/C–Cl bonds .
  • Crystallography :
  • Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) to resolve bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles between pyrazine and triazole rings .
  • Data refinement using software like SHELXL (R factor < 0.07) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking Workflow :

Target Selection : Prioritize enzymes with triazole/pyrazine-binding pockets (e.g., kinase inhibitors, cytochrome P450) .

Ligand Preparation : Optimize the compound’s 3D structure using DFT calculations (B3LYP/6-31G* basis set) .

Binding Affinity Analysis : Use AutoDock Vina to estimate ΔG values; a score < −7.0 kcal/mol suggests strong binding .

  • ADME Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Systematic Re-evaluation :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-luminescence) .
  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Structural Analog Comparison :
  • Example: Substituting 4-chlorophenyl with 4-fluorophenyl may alter lipophilicity (logP) and target affinity .

Q. What strategies are used to modify the core structure to enhance pharmacological properties?

  • Methodological Answer :

  • Functional Group Engineering :
ModificationImpactExample from Literature
Piperazine addition Increases solubility and CNS penetrationPiperazine-linked analogs show improved pharmacokinetics .
Oxadiazole substitution Enhances metabolic stabilityReplacing triazole with oxadiazole reduces CYP450 degradation .
  • Heterocyclic Hybridization : Fusing pyrazine with thiadiazole improves antitumor activity (IC₅₀ reduction by 40% in MCF-7 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine
Reactant of Route 2
Reactant of Route 2
2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]pyrazine

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